molecular formula C13H17N3O3S B5759709 1,3-Dimethyl-5-pyrrolidin-1-ylsulfonylbenzimidazol-2-one

1,3-Dimethyl-5-pyrrolidin-1-ylsulfonylbenzimidazol-2-one

Cat. No.: B5759709
M. Wt: 295.36 g/mol
InChI Key: VGHOTDOJGUEBQG-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-pyrrolidin-1-ylsulfonylbenzimidazol-2-one is a complex organic compound that features a benzimidazole core substituted with a pyrrolidine ring and sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-5-pyrrolidin-1-ylsulfonylbenzimidazol-2-one typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic attack .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-pyrrolidin-1-ylsulfonylbenzimidazol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .

Scientific Research Applications

1,3-Dimethyl-5-pyrrolidin-1-ylsulfonylbenzimidazol-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-5-pyrrolidin-1-ylsulfonylbenzimidazol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-5-pyrrolidin-1-ylsulfonylbenzimidazol-2-one is unique due to its combination of a benzimidazole core with a pyrrolidine ring and sulfonyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

1,3-dimethyl-5-pyrrolidin-1-ylsulfonylbenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c1-14-11-6-5-10(9-12(11)15(2)13(14)17)20(18,19)16-7-3-4-8-16/h5-6,9H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHOTDOJGUEBQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)N3CCCC3)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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